Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate
Description
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate (CAS: 1967-75-5) is a pyridoindole derivative with the molecular formula C₁₄H₁₄N₂O₃ and a molecular weight of 258.28 g/mol . Its structure comprises a fused bicyclic system: a pyridine ring fused to an indole moiety, with a tetrahydro backbone and an ethyl ester group at position 6 (Figure 1). The compound is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly for developing serotonin receptor agonists and enzyme inhibitors .
Properties
IUPAC Name |
ethyl 1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(18)8-3-4-11-10(7-8)9-5-6-15-13(17)12(9)16-11/h3-4,7,16H,2,5-6H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMDIHXPDAJSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation of Indole Precursors
The Vilsmeier-Haack reaction serves as a critical step for introducing formyl groups to the indole scaffold. In a representative procedure, ethyl 3-formyl-1H-indole-2-carboxylate is synthesized by treating ethyl indole-2-carboxylate with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at room temperature. The reaction proceeds via the generation of a chloroiminium intermediate, which facilitates electrophilic substitution at the indole’s 3-position.
Reaction Conditions:
-
Reagents: POCl₃ (5 mL, 0.55 mol), DMF (16 g, 0.22 mol)
-
Temperature: Room temperature (25°C)
-
Time: 1 hour
This step is pivotal for subsequent cyclization, as the formyl group acts as a reactive handle for constructing the pyrido ring.
Cyclization Strategies for Pyridoindole Formation
Cyclization of the formylated indole derivative into the tetrahydro-pyrido[3,4-b]indole system requires precise control of reaction conditions. Two primary methods have been documented: acid-catalyzed cyclization and base-mediated ring closure.
Acid-Catalyzed Cyclization
Trifluoroacetic acid (TFA) is employed to catalyze the intramolecular cyclization of ethyl 3-formyl-1H-indole-2-carboxylate. The reaction involves the activation of the formyl group by TFA, promoting nucleophilic attack by the indole’s nitrogen to form the pyrido ring.
Procedure:
Base-Mediated Ring Closure
Alternatively, aqueous sodium hydroxide (NaOH) can induce cyclization under basic conditions. This method avoids acidic environments, which may be preferable for acid-sensitive intermediates.
Procedure:
Optimization of Reaction Parameters
Optimizing temperature, solvent, and stoichiometry is crucial for maximizing yield and minimizing side reactions. The table below summarizes key parameters for critical synthesis steps:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 25°C | 1 h | 91% |
| Acid-Catalyzed Cyclization | TFA, Ethanol | 80°C | 2 h | 52% |
| Base-Mediated Cyclization | NaOH, H₂O | 100°C | 1 h | 49% |
Key Observations:
-
Higher temperatures during cyclization reduce reaction times but may degrade heat-labile intermediates.
-
Ethanol as a solvent enhances solubility of intermediates, whereas aqueous NaOH facilitates precipitation of the product.
Purification and Characterization
Purification of the final compound involves recrystallization from ethanol or diethyl ether, followed by filtration and drying. Purity is confirmed via melting point analysis, IR spectroscopy, and NMR.
Characterization Data:
Industrial-Scale Production Considerations
While laboratory-scale syntheses prioritize yield and purity, industrial production necessitates cost-effective and scalable methods. Continuous flow reactors could replace batch processes to enhance efficiency, though specific adaptations for this compound remain unexplored in current literature.
Comparative Analysis of Synthetic Methodologies
The choice between acid- and base-mediated cyclization hinges on substrate stability and desired throughput. Acid catalysis offers faster kinetics but risks side reactions, whereas base-mediated methods provide milder conditions at the expense of lower yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate is best understood through comparisons with related pyridoindole and heterocyclic derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Replacement of the ester with a carboxamide (as in ) increases hydrogen-bonding capacity, favoring interactions with enzymes like monoamine oxidases or serotonin receptors .
Synthetic Accessibility
- The phenylacetyl-substituted derivative requires additional steps for N-functionalization, whereas the unsubstituted ethyl ester is synthesized via simpler condensation reactions.
- Aromatization of the tetrahydro backbone (e.g., in ) introduces planarity, altering electronic properties and stability .
Pyrrolopyridine derivatives (e.g., ) lack the indole nitrogen, reducing aromaticity and altering binding affinities compared to pyridoindoles .
Table 2: Physicochemical Properties
| Property | Target Compound | Methyl Ester Derivative | Carboxamide Derivative |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.5 | 2.8 |
| Water Solubility (mg/mL) | 0.15 | 0.08 | 0.25 |
| Melting Point (°C) | 168–170 | 145–148 | 192–195 |
Biological Activity
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate (CAS No. 1967-75-5) is a complex organic compound belonging to the indole family. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and neuroprotective effects. Understanding its biological activity is crucial for its application in medicinal chemistry and therapeutic development.
- Molecular Formula : C14H14N2O3
- Molecular Weight : 258.27 g/mol
- Boiling Point : 565.7 ± 50.0 °C (predicted)
- Density : 1.320 ± 0.06 g/cm³ (predicted)
This compound exhibits its biological effects through interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. Its structure allows it to bind effectively to these targets, potentially modulating their activity.
Anti-inflammatory Activity
Research indicates that derivatives of this compound possess significant anti-inflammatory properties. A study evaluated the compound's inhibitory effects on cyclooxygenase (COX) enzymes:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Ethyl derivative | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results suggest that the compound may serve as a potential lead for developing new anti-inflammatory agents .
Neuroprotective Effects
This compound has been implicated in neuroprotection studies. It is utilized in synthesizing compounds that target neurodegenerative diseases by acting as a precursor for various neuroprotective agents . The compound's ability to inhibit histone deacetylases (HDACs) has been highlighted as a mechanism for enhancing neuroprotection .
Study on Inflammatory Response
In a study involving carrageenan-induced paw edema in rats, the ethyl derivative demonstrated significant reduction in swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin . The effective dose (ED50) was calculated to be comparable to established anti-inflammatory medications.
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions such as Fischer indole synthesis . This process highlights the importance of structural modifications in enhancing biological activity and optimizing pharmacological profiles.
Q & A
Q. What are the standard spectroscopic methods for characterizing Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate?
Methodological Answer:
- HR-ESI-MS confirms molecular weight (e.g., 258.277 g/mol) and molecular formula (C₁₄H₁₄N₂O₃) .
- ¹H/¹³C NMR identifies proton and carbon environments, such as the ethyl ester group (δ ~4.3 ppm for -OCH₂CH₃) and indole/pyridine ring systems .
- IR spectroscopy detects carbonyl stretches (e.g., 1-oxo group at ~1680–1700 cm⁻¹) .
Q. How is this compound isolated from natural sources?
Methodological Answer:
Q. What in vitro biological activities have been reported?
Methodological Answer:
- Antibacterial activity : Evaluated using the broth dilution method against Staphylococcus aureus (MIC = 8–16 μg/mL) .
- Antiproliferative potential : Tested via MTT assays on cancer cell lines, with IC₅₀ values correlated to substituent modifications (e.g., cyclopropyl or chlorophenyl groups) .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yields or enantiomeric purity?
Methodological Answer:
- Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes vs. 24 hours) and improves yields (e.g., >80%) for Pictet-Spengler cyclization steps .
- Chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts) enhance enantioselectivity in derivatives like (1S,3R)-configured analogs .
Q. What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
Q. How does stereochemistry influence pharmacological activity?
Methodological Answer:
Q. What computational methods predict metabolic stability or toxicity?
Methodological Answer:
Q. How are impurities or degradation products identified in pharmaceutical contexts?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
